4-(Acetylamino)phenylretinoate is synthesized from retinoic acid through esterification with 4-acetamidophenol. Its chemical structure is defined by the presence of both retinoid and aromatic functionalities, which contribute to its unique properties and biological activities. The compound has been studied for its potential applications in various therapeutic areas, including dermatological treatments and cancer research.
The synthesis of 4-(Acetylamino)phenylretinoate typically involves the following steps:
After completion, the product is purified through recrystallization or column chromatography to yield pure 4-(Acetylamino)phenylretinoate.
The molecular structure of 4-(Acetylamino)phenylretinoate can be described as follows:
4-(Acetylamino)phenylretinoate participates in various chemical reactions due to its functional groups:
These reactions are essential for understanding the compound's stability and reactivity in biological systems.
The mechanism of action of 4-(Acetylamino)phenylretinoate primarily involves its interaction with nuclear receptors:
The physical and chemical properties of 4-(Acetylamino)phenylretinoate include:
4-(Acetylamino)phenylretinoate has several scientific applications:
4-(Acetylamino)phenylretinoate, systematically named as (all-trans-retinoyloxy)-4-acetamidobenzene, represents a synthetic retinoid ester derivative with significant pharmacological interest. Its molecular structure integrates two principal moieties: all-trans-retinoic acid (the active metabolite of vitamin A) and 4-acetamidophenol (paracetamol’s primary metabolite), linked via an ester bond. The compound is internationally recognized by its developmental code BMY 30123 and has also been referred to as 4-acetamidophenyl retinoate in pharmacological literature [2] [3]. Its molecular formula is C₂₈H₃₃NO₃, corresponding to a molecular weight of 431.57 g/mol. The CAS registry number 131620-72-9 provides a unique identifier for chemical databases and regulatory documentation. Key synonyms include:
Table 1: Nomenclature and Identifiers of 4-(Acetylamino)phenylretinoate
Category | Identifier |
---|---|
Systematic IUPAC Name | (2E,4E,6E,8E)-9-(2,6,6-Trimethylcyclohex-1-en-1-yl)-N-[4-(acetyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenamide |
CAS Registry Number | 131620-72-9 |
Synonyms | BMY 30123; 4-Acetamidophenyl retinoate; Retinoic acid 4-acetamidophenyl ester |
Molecular Formula | C₂₈H₃₃NO₃ |
Molecular Weight | 431.57 g/mol |
The molecular architecture of 4-(acetylamino)phenylretinoate features three critical domains:
The ester bond is structurally pivotal, as enzymatic or chemical hydrolysis liberates free retinoic acid—the biologically active form. This bond exhibits pH-dependent stability, with optimal integrity observed at neutral pH and rapid hydrolysis under alkaline conditions. Physicochemical profiling indicates low water solubility (<0.1 mg/mL) but moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide. Log P (octanol-water partition coefficient) is estimated at ≈6.2, reflecting high lipophilicity conducive to dermal absorption but limiting systemic bioavailability [2] [3].
Hydrolysis kinetics studies reveal species-specific differences critical to pharmacological activity. In mouse skin homogenates, 4-(acetylamino)phenylretinoate undergoes rapid hydrolysis (rate ≈1.8 h⁻¹), whereas human skin homogenates show minimal cleavage (rate <0.1 h⁻¹). This divergence underscores its utility in preclinical models but limited translational efficacy in humans [3].
Table 2: Key Physicochemical Properties and Hydrolysis Kinetics
Property | Value/Characteristic | Method/Context |
---|---|---|
Physical State | Crystalline solid | Synthetic standard |
Melting Point | 146–149°C (decomposes) | Differential scanning calorimetry |
Log P | ≈6.2 | Calculated (retinoic acid ≈6.3) |
Hydrolysis Rate (Mouse) | ~1.8 h⁻¹ | Skin homogenate, 37°C |
Hydrolysis Rate (Human) | <0.1 h⁻¹ | Skin homogenate, 37°C |
UV-Vis λₘₐₓ | 350–360 nm (retinoid chromophore) | Ethanol solution |
4-(Acetylamino)phenylretinoate emerged during the 1990s as part of concerted efforts to develop topical retinoids with reduced irritancy profiles. First-generation retinoids like tretinoin (all-trans-retinoic acid) demonstrated efficacy in modulating epidermal growth and differentiation but caused significant local inflammation, erythema, and peeling—limiting patient compliance. Researchers at Bristol-Myers Squibb postulated that retinoic acid esters might serve as pro-drugs, mitigating direct tissue exposure to the free acid while maintaining therapeutic activity through enzymatic hydrolysis [2].
Preclinical evaluations confirmed this hypothesis. In rhino mouse utriculi reduction assays (a gold standard for retinoid bioactivity), 4-(acetylamino)phenylretinoate exhibited an ED₃₀ of 0.037 mM, closely matching tretinoin’s potency (ED₃₀ = 0.015 mM). Crucially, it reduced epidermal hyperplasia and suppressed phorbol ester-stimulated DNA synthesis with efficacy equivalent to tretinoin. Its therapeutic index, however, was superior: perceptible skin irritation in rabbits occurred at doses 10-fold higher than those required for tretinoin. Systemic toxicity after oral administration was negligible even at 20-fold the no-effect dose of tretinoin, confirming a favorable safety window [2].
Despite promising preclinical data, clinical translation faltered due to species-specific hydrolysis kinetics. The compound’s reliance on cutaneous esterases for activation proved effective in murine models but failed in human skin, where hydrolysis rates were 18-fold slower. This biochemical disparity underscored a fundamental limitation in retinoid prodrug design and highlighted the imperative for human tissue-specific screening in development pipelines [3]. Nevertheless, BMY 30123 remains a structurally instructive case study in retinoid prodrug engineering—balancing metabolic lability, target engagement, and tolerability. Its legacy informs contemporary efforts to develop hydrolytically stable retinoid mimetics and nanoparticle-encapsulated retinoic acid formulations.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: